molecular formula C13H13ClN2O3S B2562065 N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-96-7

N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2562065
CAS No.: 868215-96-7
M. Wt: 312.77
InChI Key: ZXAZDVIRKPSOSX-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a chlorophenyl group, a thiomorpholine ring, and an acetamide moiety, which may contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide” typically involves multiple steps, including the formation of the thiomorpholine ring, introduction of the chlorophenyl group, and acetamide formation. Common reagents and conditions may include:

    Formation of Thiomorpholine Ring: This step may involve the reaction of a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions using 4-chlorobenzyl chloride or similar reagents.

    Acetamide Formation: The final step may involve acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide” may undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

“N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide” would depend on its specific biological or chemical target. Potential molecular targets may include enzymes, receptors, or other proteins. The compound may interact with these targets through various pathways, such as inhibition, activation, or modulation of activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxomorpholin-4-yl)acetamide: Similar structure but without the sulfur atom in the ring.

    N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxopiperidin-4-yl)acetamide: Similar structure with a piperidine ring instead of thiomorpholine.

Uniqueness

“N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide” is unique due to the presence of the thiomorpholine ring, which may impart distinct chemical and biological properties compared to similar compounds. The sulfur atom in the ring can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAZDVIRKPSOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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